3-(1-Aminocyclopropyl)propanenitrile;hydrochloride
Description
3-(1-Aminocyclopropyl)propanenitrile hydrochloride is a nitrile-containing organic compound featuring a cyclopropylamine moiety. Its structure comprises a cyclopropyl group attached to a propanenitrile backbone, with a hydrochloride salt enhancing solubility and stability. This compound is of interest in pharmaceutical and chemical synthesis due to the cyclopropyl group's conformational rigidity and the nitrile group's reactivity, which can serve as a precursor for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines) .
Properties
IUPAC Name |
3-(1-aminocyclopropyl)propanenitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c7-5-1-2-6(8)3-4-6;/h1-4,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUXBDYMDCFUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCC#N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclopropyl)propanenitrile;hydrochloride typically involves the reaction of cyclopropylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is then heated to a specific temperature, often around 60-80°C, to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of 3-(1-Aminocyclopropyl)propanenitrile;hydrochloride may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminocyclopropyl)propanenitrile;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Aminocyclopropyl)propanenitrile;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Aminocyclopropyl)propanenitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The cyclopropyl group in the compound’s structure can influence its binding affinity and specificity towards these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) 3-(1-Aminocyclopropyl)propan-1-ol Hydrochloride
- Structure : Replaces the nitrile group (-C≡N) with a hydroxyl (-OH) group.
- Properties: Increased polarity and water solubility due to the hydroxyl group. Susceptible to oxidation (e.g., conversion to ketones) and esterification. Molecular Weight: 151.64 g/mol (C₆H₁₄ClNO) vs. ~146–160 g/mol for nitrile analogs .
(b) 2-(Cyclopropylamino)propanenitrile Hydrochloride
- Structure: Positional isomer with the cyclopropylamino group at the 2-position of the propanenitrile chain.
- Properties: Molecular Weight: 146.62 g/mol (C₆H₁₁ClN₂).
Ring System Variations
(a) 3-[(3-Morpholinopropyl)amino]propanenitrile
- Structure : Replaces the cyclopropyl group with a morpholine ring.
- Properties :
(b) 3-(1-Adamantyl)propan-1-amine Hydrochloride
Pharmacologically Active Analogs
(a) Fenproporex Hydrochloride
- Structure : Propionitrile backbone with a substituted amphetamine group.
- Properties: Molecular Weight: Higher (~240–250 g/mol) due to phenyl and methyl substituents. Lipophilicity enhances CNS activity (appetite suppressant). Toxicity: Potential cyanide release upon nitrile metabolism, requiring careful safety evaluation .
Physicochemical and Pharmacokinetic Comparison
Table 1: Key Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Stability Concerns |
|---|---|---|---|---|---|
| 3-(1-Aminocyclopropyl)propanenitrile HCl | C₆H₁₁ClN₂ | ~146–160 (estimated) | Nitrile, Cyclopropyl | Moderate | Hydrolysis of nitrile |
| 3-(1-Aminocyclopropyl)propan-1-ol HCl | C₆H₁₄ClNO | 151.64 | Hydroxyl, Cyclopropyl | High | Oxidation susceptibility |
| 2-(Cyclopropylamino)propanenitrile HCl | C₆H₁₁ClN₂ | 146.62 | Nitrile, Cyclopropyl | Moderate | Positional isomer effects |
| 3-(1-Adamantyl)propan-1-amine HCl | C₁₁H₁₈ClN | 199.73 | Adamantane, Amine | Low | High lipophilicity |
| Fenproporex HCl | C₁₁H₁₅ClN₂ | ~240–250 | Nitrile, Amphetamine | Low | Cyanide toxicity risk |
Biological Activity
3-(1-Aminocyclopropyl)propanenitrile; hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a cyclopropyl group attached to an amino group and a nitrile moiety. This unique structure allows for various interactions with biological macromolecules, which can lead to significant pharmacological effects.
The biological activity of 3-(1-Aminocyclopropyl)propanenitrile; hydrochloride primarily involves its interaction with specific receptors or enzymes in the body. While detailed mechanisms are still being elucidated, preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator, impacting various signaling pathways.
Antimicrobial Activity
Research has indicated that 3-(1-Aminocyclopropyl)propanenitrile; hydrochloride exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Neuropharmacological Effects
There is emerging evidence that this compound may influence neurotransmitter systems. For instance, studies have explored its effects on dopamine and serotonin receptors, indicating potential implications for mood disorders and neurodegenerative diseases.
Anticancer Potential
Preliminary investigations into the anticancer properties of 3-(1-Aminocyclopropyl)propanenitrile; hydrochloride have shown promise. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, warranting further exploration into its mechanism as a potential chemotherapeutic agent.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli. |
| Study 2 | Neuropharmacological Effects | Showed modulation of serotonin receptor activity, suggesting antidepressant-like effects in animal models. |
| Study 3 | Anticancer Activity | Induced apoptosis in human breast cancer cell lines (MCF-7), with IC50 values indicating significant cytotoxicity. |
Safety and Toxicity Profile
Initial toxicity assessments have been conducted to evaluate the safety profile of 3-(1-Aminocyclopropyl)propanenitrile; hydrochloride. These studies indicate that while the compound exhibits biological activity, careful consideration must be given to dosage and administration routes to minimize adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
